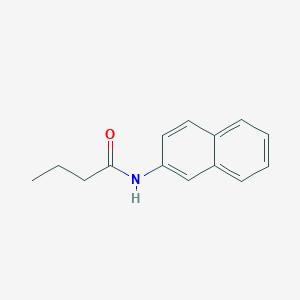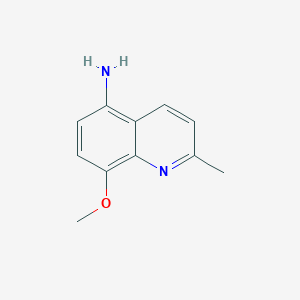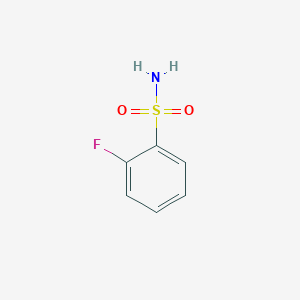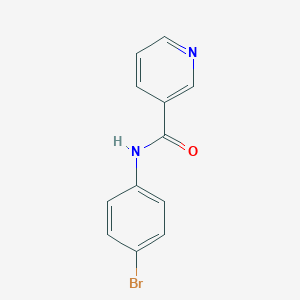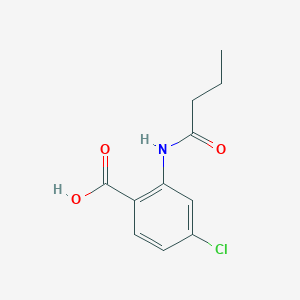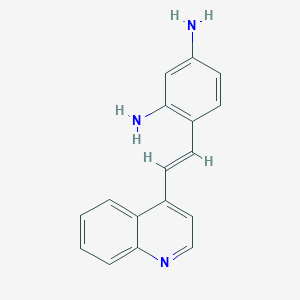
4-(2-(4-Quinolinyl)vinyl)-1,3-benzenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(4-Quinolinyl)vinyl)-1,3-benzenediamine, commonly known as QV, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QV is a fluorescent molecule that can be synthesized using different methods, and its mechanism of action and biochemical effects have been extensively studied.
Wirkmechanismus
QV binds to DNA and RNA, resulting in the inhibition of their synthesis. QV also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. The inhibition of DNA and RNA synthesis and topoisomerase II activity leads to the induction of apoptosis, a process of programmed cell death.
Biochemische Und Physiologische Effekte
QV has been shown to have antitumor, antiviral, and antibacterial activities. QV has been tested against various cancer cell lines, including breast cancer, lung cancer, and leukemia, and has been found to induce apoptosis in these cells. QV has also been shown to inhibit the replication of HIV and hepatitis C virus. In addition, QV has been shown to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
QV has several advantages for lab experiments, including its high fluorescence intensity, low toxicity, and easy synthesis. QV can be easily synthesized using different methods, and its fluorescence intensity allows for its detection at low concentrations. However, QV also has some limitations, including its instability in aqueous solutions and its potential for non-specific binding to proteins.
Zukünftige Richtungen
For research on QV include the development of imaging probes, the optimization of QV derivatives for drug discovery, and the exploration of its potential applications in nanotechnology and materials science.
Synthesemethoden
QV can be synthesized using different methods, including the Suzuki coupling reaction and the Sonogashira coupling reaction. The former method involves the reaction of 4-bromo-1,3-benzenediamine and 2-(4-quinolinyl)boronic acid in the presence of a palladium catalyst, while the latter method involves the reaction of 4-iodo-1,3-benzenediamine and 2-ethynyl-4-quinolinecarboxylic acid in the presence of a copper catalyst. Both methods result in the formation of QV, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
QV has been used in various scientific research applications, including fluorescence microscopy, bioimaging, and drug discovery. QV is a fluorescent molecule that can be used to label specific proteins or organelles in cells, allowing for their visualization under a fluorescence microscope. QV has also been used as a bioimaging agent for the detection of cancer cells and other diseases. In drug discovery, QV has been used as a lead compound for the development of new drugs targeting specific diseases.
Eigenschaften
CAS-Nummer |
53-98-5 |
|---|---|
Produktname |
4-(2-(4-Quinolinyl)vinyl)-1,3-benzenediamine |
Molekularformel |
C17H15N3 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
4-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C17H15N3/c18-14-8-7-13(16(19)11-14)6-5-12-9-10-20-17-4-2-1-3-15(12)17/h1-11H,18-19H2/b6-5+ |
InChI-Schlüssel |
CDOBUXAOEVPRNM-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=C(C=C(C=C3)N)N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=C(C=C(C=C3)N)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=C(C=C(C=C3)N)N |
Andere CAS-Nummern |
53-98-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



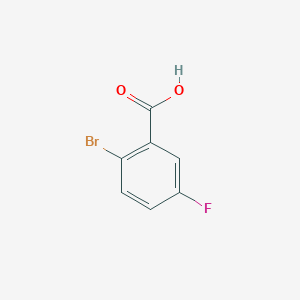
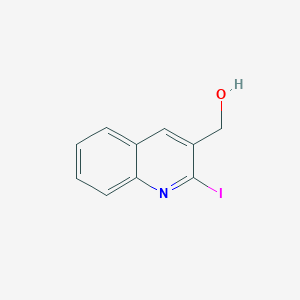
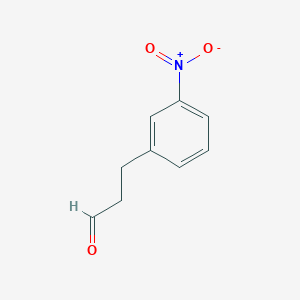
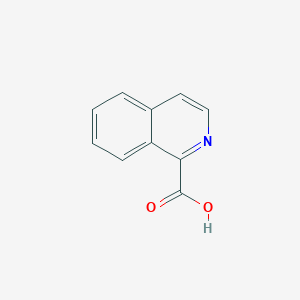
![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)
